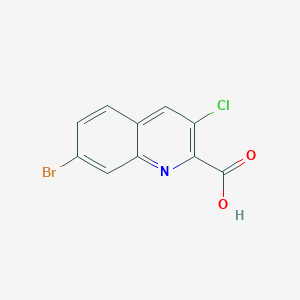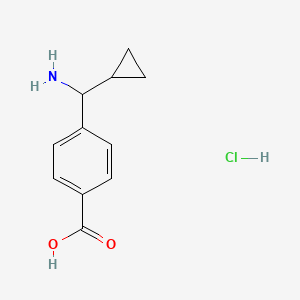
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid, where the amino group is attached to a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Cyclopropylmethylation: The benzoic acid undergoes a cyclopropylmethylation reaction to introduce the cyclopropylmethyl group.
Amination: The cyclopropylmethylated benzoic acid is then subjected to an amination reaction to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected based on their efficiency and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: A similar compound with an aminomethyl group instead of a cyclopropylmethyl group.
4-(Aminoethyl)benzoic acid: Contains an aminoethyl group, differing in the length and structure of the side chain.
Uniqueness
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14;/h3-7,10H,1-2,12H2,(H,13,14);1H |
Clave InChI |
SJQIIKFUKCLCGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



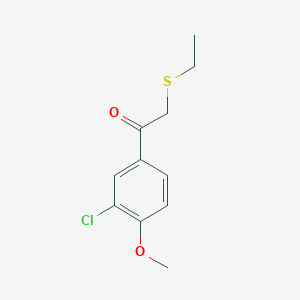
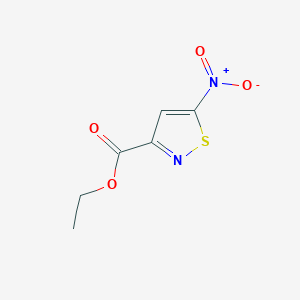
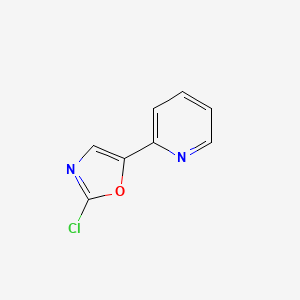
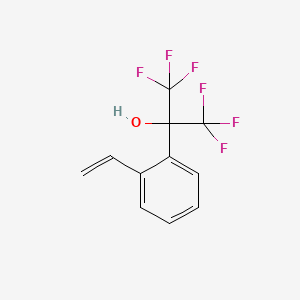
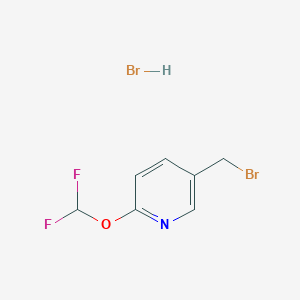
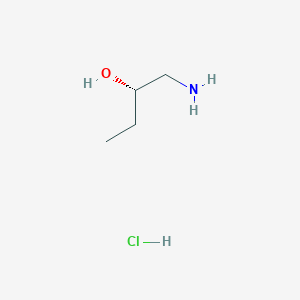
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
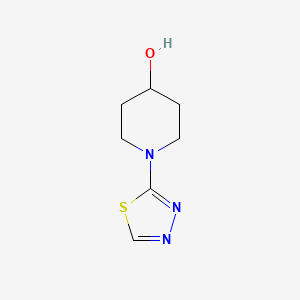
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
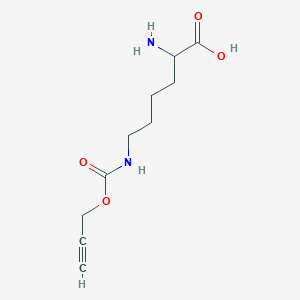
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
